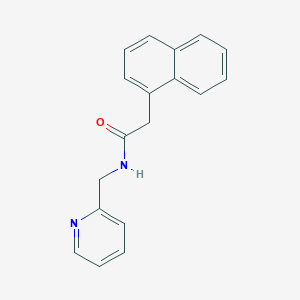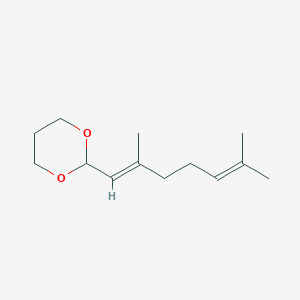
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTQ belongs to a class of compounds known as quinolinecarboxamides, which have been shown to exhibit a wide range of biological activities.
科学的研究の応用
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit activity against a range of other diseases, including viral infections, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory, antiviral, and neuroprotective effects. N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to modulate the activity of several neurotransmitters, including serotonin and dopamine, which are involved in mood regulation and other physiological processes.
実験室実験の利点と制限
N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages as a compound for scientific research. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. Additionally, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit good stability and solubility, making it suitable for a range of experimental conditions. However, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of new cancer therapies based on N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and its potential applications in other areas of research, such as inflammation and neurodegenerative disorders. Finally, the development of new synthetic methods for N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide and related compounds may lead to improved yields and purity, making these compounds more accessible for scientific research.
合成法
The synthesis of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylamine to form 2-(2-thienyl)cyclopropylamine. This intermediate is then reacted with 4-chloroquinoline to form the final product, N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide. The synthesis of N-cyclopropyl-2-(2-thienyl)-4-quinolinecarboxamide has been optimized to provide high yields and purity, making it a suitable compound for scientific research.
特性
IUPAC Name |
N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(18-11-7-8-11)13-10-15(16-6-3-9-21-16)19-14-5-2-1-4-12(13)14/h1-6,9-11H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWHZOGXOUBJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylthio)acetamide](/img/structure/B5851287.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B5851290.png)

![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)
